(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate
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Overview
Description
(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate is a complex organic compound with a unique structure that includes a cyclooctene ring, a thieno[3,4-d]imidazole moiety, and a carbamate group
Preparation Methods
The synthesis of (S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate involves multiple steps. The synthetic route typically starts with the preparation of the cyclooctene ring, followed by the introduction of the thieno[3,4-d]imidazole moiety. The final step involves the formation of the carbamate group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole moiety may interact with enzymes or receptors, modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to (S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate include:
Cyclooctene derivatives: These compounds share the cyclooctene ring structure and may have similar chemical properties.
Thieno[3,4-d]imidazole derivatives: Compounds with this moiety may exhibit similar biological activities.
Carbamates: Other carbamate compounds may have comparable reactivity and applications.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H46N4O7S |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
[(1S,4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H46N4O7S/c32-24(11-7-6-10-23-25-22(20-39-23)30-26(33)31-25)28-12-14-35-16-18-37-19-17-36-15-13-29-27(34)38-21-8-4-2-1-3-5-9-21/h1-2,21-23,25H,3-20H2,(H,28,32)(H,29,34)(H2,30,31,33)/b2-1-/t21-,22+,23+,25+/m1/s1 |
InChI Key |
SRGXZKRIVITUOW-NTDQCKIPSA-N |
Isomeric SMILES |
C1C/C=C\CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
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